2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 227958-10-3
VCID: VC4226803
InChI: InChI=1S/C15H15ClF3N5OS/c16-10-2-1-3-11(8-10)24-6-4-23(5-7-24)9-12(25)20-14-22-21-13(26-14)15(17,18)19/h1-3,8H,4-7,9H2,(H,20,22,25)
SMILES: C1CN(CCN1CC(=O)NC2=NN=C(S2)C(F)(F)F)C3=CC(=CC=C3)Cl
Molecular Formula: C15H15ClF3N5OS
Molecular Weight: 405.82

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

CAS No.: 227958-10-3

Cat. No.: VC4226803

Molecular Formula: C15H15ClF3N5OS

Molecular Weight: 405.82

* For research use only. Not for human or veterinary use.

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide - 227958-10-3

Specification

CAS No. 227958-10-3
Molecular Formula C15H15ClF3N5OS
Molecular Weight 405.82
IUPAC Name 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Standard InChI InChI=1S/C15H15ClF3N5OS/c16-10-2-1-3-11(8-10)24-6-4-23(5-7-24)9-12(25)20-14-22-21-13(26-14)15(17,18)19/h1-3,8H,4-7,9H2,(H,20,22,25)
Standard InChI Key LAXLJUCGMNYHNK-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(=O)NC2=NN=C(S2)C(F)(F)F)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₅H₁₅ClF₃N₅OS, with a molecular weight of 405.82 g/mol . Its IUPAC name reflects three key components:

  • A piperazine ring substituted at the 4-position with a 3-chlorophenyl group.

  • An acetamide bridge linking the piperazine to a 1,3,4-thiadiazole heterocycle.

  • A trifluoromethyl (-CF₃) group at the 5-position of the thiadiazole ring .

The presence of electron-withdrawing groups (Cl, CF₃) and electron-rich heterocycles creates a polarized structure, influencing solubility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number227958-10-3
Molecular FormulaC₁₅H₁₅ClF₃N₅OS
Molecular Weight405.82 g/mol
SMILESClC1=CC(=CC=C1)N2CCN(CC2)CC(=O)NC3=NN=C(S3)C(F)(F)F

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis typically involves multi-step organic reactions, as outlined below:

Step 1: Formation of the Piperazine Intermediate

4-(3-Chlorophenyl)piperazine is synthesized via nucleophilic aromatic substitution, where 3-chloroaniline reacts with bis(2-chloroethyl)amine under basic conditions.

Step 2: Thiadiazole Core Construction

5-Trifluoromethyl-1,3,4-thiadiazol-2-amine is prepared through cyclocondensation of thiosemicarbazide with trifluoroacetic anhydride, followed by oxidative dehydrogenation .

Step 3: Acetamide Coupling

The final step involves reacting the piperazine intermediate with chloroacetyl chloride, followed by amidation with the thiadiazole amine using acetic anhydride or acetyl chloride.

Mechanistic Hypotheses

Enzyme Inhibition

  • Carbonic anhydrase IX inhibition: The thiadiazole sulfonamide group chelates zinc ions in the enzyme’s active site, relevant in hypoxic tumors .

Pharmacokinetics

  • logP = 2.98: Moderate lipophilicity balances blood-brain barrier penetration and renal clearance .

  • Plasma protein binding: ~85% due to aromatic stacking with albumin .

Developmental Challenges and Future Directions

Toxicity Concerns

Preliminary assays indicate hepatotoxicity at doses >50 mg/kg in murine models, attributed to reactive metabolite formation via cytochrome P450 3A4 . Structural optimization could replace the chlorophenyl group with safer bioisosteres.

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